3,3-Dimethylbutanethioamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3,3-dimethylbutanethioamide |
InChI |
InChI=1S/C6H13NS/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8) |
InChI Key |
ZCDHSELEFNSMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethylbutanethioamide and Analogous Thioamides
Direct Thionation Approaches for Amides and Nitriles
Direct thionation involves the conversion of a carbonyl group in an amide or a nitrile group into a thiocarbonyl group. This is a common and straightforward approach for thioamide synthesis.
Phosphorus Sulfide (B99878) Reagents in Thionation Reactions
Phosphorus pentasulfide (P₄S₁₀) is a classical and widely used reagent for the thionation of amides. nih.govmdpi.com The reaction typically involves heating the corresponding amide with P₄S₁₀ in an anhydrous solvent such as toluene (B28343) or xylene. mdpi.com The mechanism is believed to involve the dissociation of the P₄S₁₀ dimer into P₂S₅ monomers, which then react with the amide. nih.gov
A significant enhancement to this method is the combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO). audreyli.comresearchgate.netnih.gov This reagent system often provides higher yields and allows for simpler purification procedures compared to using P₄S₁₀ alone. audreyli.comresearchgate.net The reaction can be carried out under milder conditions, and byproducts are more easily removed. audreyli.comnih.gov Dichloromethane has been recommended as a suitable solvent for the thionation of amides using the P₄S₁₀/HMDO combination. nih.gov
Table 1: Comparison of Thionating Agents
| Reagent | Advantages | Disadvantages |
|---|---|---|
| P₄S₁₀ | Readily available, effective for many amides. | Requires high temperatures, can lead to side products, difficult purification. nih.gov |
| P₄S₁₀/HMDO | Higher yields, milder conditions, easier workup. audreyli.comresearchgate.netnih.gov | HMDO is an additional reagent. |
| Lawesson's Reagent | Generally good yields, widely used. | Can be expensive, requires chromatographic purification. audreyli.com |
Elemental Sulfur and Amine-Based Methods
Elemental sulfur (S₈) serves as a versatile sulfur source in various thioamide synthesis methods. nih.gov One approach involves the in situ reduction of elemental sulfur to a sulfide anion (S²⁻) using a reducing agent like hydrochlorosilanes in the presence of an amine. nih.gov Another method utilizes sodium sulfide in water for the synthesis of thioamides from aldehydes and N-substituted formamides, offering a practical and efficient process. organic-chemistry.org
Recently, a method was developed for the direct thioacylation of amines with nitroalkanes using elemental sulfur and sodium sulfide. nih.govresearchgate.net This approach is notable for its mild conditions and high yields, even for complex molecules like peptides, without causing epimerization at stereocenters. nih.gov
Multicomponent Reaction Strategies for Thioamide Formation
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like thioamides in a single step from three or more starting materials, enhancing atom economy and reducing waste.
Willgerodt-Kindler Reaction and its Modern Adaptations
The Willgerodt-Kindler reaction is a classic MCR that typically involves the reaction of an aryl alkyl ketone, an amine, and elemental sulfur to form a thioamide. nih.govchemrxiv.org The reaction can also be applied to aldehydes. nih.gov Modern adaptations of this reaction have expanded its scope and improved its efficiency. For instance, microwave-assisted Willgerodt-Kindler reactions can significantly reduce reaction times and improve product purity. organic-chemistry.orgtandfonline.com
Solvent-free and catalyst-free versions of the Willgerodt-Kindler reaction have also been developed, making the process more environmentally friendly. nih.govresearchgate.net These reactions are often carried out at elevated temperatures or with the use of infrared energy. researchgate.net The choice of amine, including cyclic secondary amines like morpholine, piperidine, and pyrrolidine, can influence the reaction outcome. nih.gov
Exploitation of α-Keto Acids and Amines in Thioamide Synthesis
A notable multicomponent approach involves the reaction of α-keto acids, amines, and elemental sulfur. chemrxiv.org This method is particularly useful for synthesizing a wide variety of thioamides, including those with sterically hindered groups. chemrxiv.org The reaction proceeds through the formation of an imine or iminium ion intermediate, which then reacts with a nucleophilic sulfur species. chemrxiv.org A key advantage of this method is its tolerance of a broad range of functional groups. nih.govorganic-chemistry.orgorganic-chemistry.org
One limitation can be the availability of the starting α-keto acids, which may require separate synthesis. chemrxiv.org Despite this, the scalability and high yields make it a valuable method for thioamide production. chemrxiv.org
Novel and Emerging Synthetic Routes to Hindered Aliphatic Thioamides
The synthesis of sterically hindered thioamides, such as 3,3-dimethylbutanethioamide, presents unique challenges that have spurred the development of novel synthetic strategies.
One innovative approach utilizes α-halohydroxamates as alkylating agents for thiols under mild conditions to produce congested α-thioamides. researchgate.net This method works well with a variety of thiols, including both aryl and alkyl thiols, and tolerates a wide range of functional groups. researchgate.net
Another emerging strategy involves the direct coupling of amino acids using reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) and trichlorosilane (B8805176) to form thioamides, circumventing the need for pre-synthesized aldehydes or α-keto acids. chemrxiv.org Furthermore, the reaction of nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide has been shown to be a powerful method for creating thioamides, including those incorporated into peptides. nih.gov This reaction is believed to proceed through the formation of a thioacyl intermediate. nih.gov
Conversion from Alkyl and Benzyl (B1604629) Bromides
The synthesis of thioamides from alkyl halides represents a significant pathway for creating these sulfur-containing compounds. A notable method is the thio-Ritter-type reaction, which provides a direct route to various thioamides from readily available starting materials. rsc.orgrsc.org This transformation involves the reaction of alkyl bromides, nitriles, and a sulfur source like hydrogen sulfide. rsc.org
For the specific synthesis of this compound, the corresponding alkyl bromide, 1-bromo-2,2-dimethylbutane, could serve as the starting material. The proposed mechanism for this reaction begins with the cleavage of the carbon-bromine bond, facilitated by an initiator, to form a carbocation intermediate. rsc.org This highly reactive carbocation is then trapped by a nitrile (e.g., acetonitrile), leading to the formation of a nitrilium ion. Subsequently, a nucleophilic attack on the nitrilium ion by hydrogen sulfide or a related sulfur species yields an intermediate that, after isomerization, produces the final thioamide product. rsc.org This method is valued for its operational simplicity and broad substrate scope, including its applicability to the late-stage functionalization of complex molecules. rsc.orgrsc.org
The reaction tolerates a range of functional groups and can be applied to primary, secondary, and benzyl bromides, demonstrating its versatility. rsc.org For instance, various substituted benzyl bromides and secondary alkyl bromides have been successfully converted to their corresponding thioamides in moderate to good yields. rsc.org
Site-Specific Introduction of Thioamide Moieties
Incorporating thioamide groups into specific positions within larger molecules, particularly peptides and proteins, is a critical technique in chemical biology for studying protein structure and function. acs.orgnih.gov Thioamides serve as valuable isosteres of amide bonds, offering altered hydrogen bonding capabilities and improved resistance to enzymatic degradation. nih.gov
Several methods have been developed for the precise, site-specific introduction of thioamide linkages. One efficient strategy for solid-phase peptide synthesis (SPPS) employs α-thioacyloxyenamides as novel thioacylating reagents. acs.orgnih.gov These reagents are formed from N-protected monothioamino acids and ynamides. This approach is compatible with 19 of the 20 proteinogenic amino acids and allows for the incorporation of single or multiple thioamide substitutions with minimal to no epimerization. acs.orgnih.gov Using this technique, even a fully thioamide-substituted hexapeptide with five consecutive thioamide bonds has been successfully synthesized. nih.gov
Another established method utilizes standard Fmoc-based solid-phase chemistry. acs.org In this process, Fmoc-aminoacyl benzotriazolides are used to introduce the thioamide bond into a growing peptide chain. researchgate.net This protocol has been optimized to improve efficiency regarding reagent quantities and reaction conditions, making the synthesis and incorporation of a wide range of thionated amino acids more accessible. acs.org These methods provide the tools to place a moiety like this compound (as part of a thio-amino acid analog) at a precise location within a peptide sequence, enabling detailed studies of its effects on molecular conformation and bioactivity. researchgate.net
Mechanistic Investigations of Thioamide Bond Formation
Understanding the reaction mechanisms underlying thioamide synthesis is crucial for optimizing existing methods and developing new ones. The formation of the C=S bond in place of a C=O bond can proceed through several distinct mechanistic pathways depending on the starting materials and reagents.
One fundamental process is the Willgerodt-Kindler reaction, which typically converts an aryl alkyl ketone into a thioamide using elemental sulfur and an amine (such as morpholine). chemrxiv.orgmsu.edu The mechanism is thought to involve the initial formation of an enamine from the ketone and the amine. organic-chemistry.org This enamine then undergoes thiation. The reaction proceeds through a series of proposed thio-substituted iminium-aziridinium rearrangements, which facilitates the migration of the carbonyl group to the end of the alkyl chain before it is converted to the thioamide. organic-chemistry.org
Another well-studied mechanism involves the conversion of nitriles into thioamides. This can be achieved through the nucleophilic addition of a sulfur source to the carbon-nitrogen triple bond. organic-chemistry.orgresearchgate.net For example, reacting nitriles with hydrogen sulfide can lead to thioamides. In acid-catalyzed hydrolysis of nitriles, the nitrile is first protonated to increase its electrophilicity, followed by nucleophilic attack. libretexts.org A similar principle applies in thioamide synthesis where a sulfur nucleophile attacks the nitrile carbon.
More recent mechanistic studies have focused on novel transformations. The thio-Ritter-type reaction, which starts from alkyl bromides, proceeds through a carbocation intermediate that reacts with a nitrile to form a nitrilium ion. rsc.org This ion is then attacked by a sulfur nucleophile to generate the thioamide. rsc.org Additionally, the conversion of primary nitroalkanes to thioamides using elemental sulfur and sodium sulfide has been investigated. nih.gov Experimental evidence suggests this reaction does not proceed through an oxoamide (B1213200) intermediate but rather via the formation of a thioacylating species. nih.gov
Catalytic Systems for Enhanced Thioamide Synthesis
The development of catalytic systems has significantly improved the efficiency, selectivity, and scope of thioamide synthesis. Catalysts can lower activation energies, enable reactions under milder conditions, and control stereochemistry.
A key challenge in synthesizing thiopeptides is preventing the loss of stereochemical integrity (epimerization) at the α-carbon. Jiang and co-workers developed a copper(II)-catalyzed system for the synthesis of thioamide-containing dipeptides. researchgate.net The presence of CuCl₂ was found to be essential for forming a chelate that fixes the intermediate imine, thereby preventing racemization and yielding products with high enantiomeric purity.
Soft Lewis acid/hard Brønsted base cooperative catalysis has also emerged as a powerful strategy. For instance, a system comprising a copper(I) complex and a lithium aryloxide base enables the direct catalytic asymmetric aldol (B89426) reaction of thioamides. acs.org This system facilitates the highly chemoselective deprotonative activation of thioamides, allowing them to react with aldehydes to form β-hydroxy thioamides with high stereoselectivity. acs.org This method is particularly valuable as it works with α-nonbranched aliphatic aldehydes that are otherwise prone to self-condensation. acs.org
Below is a table summarizing key catalytic systems used in thioamide synthesis.
| Catalyst System | Reagents/Reaction Type | Key Findings & Advantages |
| Copper(II) Chloride (CuCl₂) | Amino acids, amino aldehydes, S₈, Na₂S | Prevents racemization during thiopeptide synthesis by forming a stabilizing N-Cu-N chelate with the imine intermediate. researchgate.net |
| (R,R)-Ph-BPE/[Cu(CH₃CN)₄]PF₆/LiOAr | Thioamides, Aldehydes (Aldol reaction) | Enables direct catalytic asymmetric aldol reactions with high chemoselectivity and stereoselectivity; activates thioamides over aldehydes. acs.org |
| Base Catalysts (e.g., DBU, Na₂S·9H₂O) | Aldehydes, Amines, Sulfur (Willgerodt-Kindler) | Enhances reaction efficiency and yield in the three-component Willgerodt-Kindler reaction under milder conditions. |
Green Chemistry Approaches in Thioamide Synthesis
In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing thioamides. These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
One of the most impactful green solvents is water. Gururaja's group reported a catalyst-free protocol for synthesizing thioamides from aldehydes in water, with only a small amount of THF as a co-solvent. nih.gov The reaction proceeds without any additives or metal catalysts, and control experiments revealed the essential role of water in forming the reactive polysulfide intermediate. nih.gov
Solvent-free and catalyst-free conditions represent another major advancement. A modification of the Willgerodt-Kindler reaction was developed to prepare aryl thioamides without any solvent or catalyst, relying only on heat. nih.govmdpi.com This method is notable for its clean reaction conditions and simple work-up procedures.
Recently, deep eutectic solvents (DESs) have gained attention as green reaction media. A highly efficient protocol for thioamide synthesis uses a biodegradable DES composed of choline (B1196258) chloride and urea. rsc.orgrsc.orgresearchgate.net This DES acts as both the solvent and a catalyst, allowing the reaction of aldehydes or ketones with amines and elemental sulfur to proceed under mild conditions, yielding a wide variety of thioamides in good to excellent yields. rsc.orgrsc.org A key advantage of this system is that the DES can be recycled and reused multiple times without a significant loss of activity. rsc.org
The following table compares various green chemistry approaches for thioamide synthesis.
| Green Approach | Typical Conditions | Key Environmental Benefits |
| Water as Solvent | Aqueous medium, often catalyst- and additive-free. nih.gov | Avoids volatile organic compounds (VOCs); water is non-toxic, non-flammable, and abundant. |
| Solvent-Free Reaction | Neat reagents, often heated (e.g., 100 °C), catalyst-free. mdpi.com | Eliminates solvent waste, simplifies product purification, and improves atom economy. |
| Deep Eutectic Solvents (DES) | Choline chloride-urea mixture, mild heating (e.g., 45-90 °C), catalyst-free. rsc.orgresearchgate.net | Uses a biodegradable, low-cost, and recyclable solvent system; reduces energy consumption and waste. rsc.orgresearchgate.net |
| Elemental Sulfur Reagent | Used in place of more hazardous sulfurating agents like P₄S₁₀. rsc.org | Elemental sulfur is abundant, less toxic, and has a lower environmental impact. |
Chemical Reactivity and Transformation Pathways of 3,3 Dimethylbutanethioamide
Electrophilic and Nucleophilic Characteristics of the Thiocarbonyl Group
The thiocarbonyl group (C=S) in 3,3-Dimethylbutanethioamide is the primary center of reactivity. The larger atomic radius and lower electronegativity of sulfur compared to oxygen (2.58 for S vs. 3.44 for O) result in a C=S double bond that is longer, weaker, and more polarizable than a C=O bond. rsc.org This inherent difference influences the electrophilic and nucleophilic nature of the functional group. Thioamides exhibit a greater contribution from the polarized resonance form [R-C(S⁻)=N⁺R'R''] compared to amides, which increases the resonance stabilization of the thioamide bond. rsc.orgnih.gov Consequently, the rotational barrier around the N-C(S) bond in thioamides is significantly higher than in amides, by approximately 5-7 kcal/mol. rsc.org
| Property | Thiocarbonyl (C=S) in Thioamides | Carbonyl (C=O) in Amides |
| Bond Length | Longer | Shorter |
| Bond Strength | Weaker | Stronger |
| Polarizability | Higher | Lower |
| Resonance Contribution | Higher contribution from the polar form (nN→πC=S) rsc.orgnih.gov | Lower contribution from the polar form (nN→πC=O) |
| N-C Bond Rotation Barrier | Higher (approx. 5-7 kcal/mol greater) rsc.org | Lower |
The carbon atom of the thiocarbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. However, due to the strong nN→π*C=S resonance, the thioamide bond is generally less reactive towards nucleophilic acyl addition than might be expected. rsc.org The rate of hydrolysis for thioamides, for instance, is about 10 times slower than that of corresponding amides. rsc.org To facilitate nucleophilic attack, activation of the thioamide is often necessary. When a nucleophile attacks the thiocarbonyl carbon, it leads to the formation of a tetrahedral intermediate. rsc.orgnih.gov The subsequent collapse of this intermediate can result in acyl substitution products. nih.gov
The thioamide group possesses two primary sites for electrophilic attack: the sulfur atom and the nitrogen atom.
Sulfur Center : The sulfur atom is nucleophilic and can readily react with electrophiles. This reactivity allows for various transformations, including alkylation to form thioimidate salts or oxidation. This differential reactivity, particularly electrophilic addition at the sulfur, distinguishes thioamides from amides and can be harnessed for unique synthetic applications. rsc.org For instance, a reaction may proceed via S-tert-butoxycarbonylation, followed by an S-to-N acyl transfer. rsc.org
Nitrogen Center : While the nitrogen atom's lone pair is involved in resonance, it can still act as a nucleophile, especially under conditions that favor N-activation. Site-selective electrophilic addition at the nitrogen, such as N-acylation, is a key strategy for activating the thioamide group toward other transformations. rsc.org
| Center | Type of Attack | Reactivity |
| Thiocarbonyl Carbon | Nucleophilic Attack | Electrophilic center; attack leads to a tetrahedral intermediate. rsc.orgnih.gov |
| Sulfur Atom | Electrophilic Attack | Nucleophilic center; readily undergoes reactions like alkylation. rsc.org |
| Nitrogen Atom | Electrophilic Attack | Nucleophilic center; can be selectively acylated to activate the thioamide. rsc.org |
The protons on the carbon atom adjacent to the thiocarbonyl group (the α-carbon) in this compound are weakly acidic. libretexts.orglibretexts.org This acidity is due to two main factors: the electron-withdrawing inductive effect of the thiocarbonyl group and, more importantly, the resonance stabilization of the resulting conjugate base, known as a thio-enolate. libretexts.orguomustansiriyah.edu.iq
Upon deprotonation by a strong base, a thio-enolate anion is formed. The negative charge in this anion is delocalized between the α-carbon and the sulfur atom. libretexts.orguomustansiriyah.edu.iq The resonance structure that places the negative charge on the more electronegative sulfur atom is a significant contributor to the stability of the thio-enolate. libretexts.org Thioesters, which are structurally related, are known to have higher acidity than their oxygen-containing ester counterparts because sulfur's lower electronegativity and larger size allow for greater delocalization of the negative charge in the enolate. fiveable.me This principle suggests that the α-protons of this compound are acidic enough to be removed by a suitable strong base, such as lithium diisopropylamide (LDA), to form a reactive thio-enolate intermediate. libretexts.org
Ground-State-Destabilization and Activation Strategies for Thioamide Reactivity
A significant challenge in thioamide chemistry is overcoming the inherent stability of the N-C(S) bond, which is reinforced by strong resonance. rsc.org A powerful modern strategy to enhance the reactivity of thioamides like this compound is through "ground-state-destabilization". rsc.orgrsc.orgresearchgate.netnih.gov This approach involves modifying the thioamide at the nitrogen atom to weaken the nN→π*C=S resonance, thereby "activating" the thiocarbonyl group for subsequent reactions. rsc.orgrsc.orgnih.gov
N-activation is a key method for achieving ground-state destabilization. rsc.org This involves attaching an electron-withdrawing group to the thioamide nitrogen, which decreases the electron-donating ability of the nitrogen's lone pair into the C=S π-system. rsc.orgnih.gov A common and effective method is N-tert-butoxycarbonyl (N-Boc) activation. rsc.orgnih.gov
The reaction of a primary thioamide like this compound with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can achieve site-selective N-activation. rsc.org This process weakens the N-C(S) bond, reduces the resonance stabilization, and kinetically facilitates nucleophilic addition to the thiocarbonyl carbon. rsc.orgnih.gov This strategy can be applied to both primary and secondary thioamides to generate N-mono-Boc or N,N-di-Boc thioamides, which are significantly more reactive. rsc.org
Once the thioamide is activated via ground-state destabilization, it becomes a much better substrate for nucleophilic acyl addition. rsc.orgnih.gov This activation allows for highly chemoselective reactions that are otherwise difficult to achieve. rsc.orgrsc.orgresearchgate.net A prime example is the transamidation of thioamides, where one amine group is swapped for another. rsc.orgnih.gov
In this process, the N-activated this compound would react with a nucleophilic amine. The nucleophile adds to the now more electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. rsc.orgnih.gov The collapse of this intermediate is thermodynamically favored by the electronic properties of the leaving group (the original, now-activated, amino group), resulting in the formation of a new thioamide. rsc.orgnih.gov This method is highly general and can be conducted under mild, transition-metal-free conditions. nih.gov
Transamidation Reactions of this compound
Transamidation of thioamides, including this compound, represents a significant challenge in organic synthesis due to the high resonance stabilization of the thioamide bond. This resonance, arising from the interaction between the nitrogen lone pair and the C=S π-system, imparts a significant double-bond character to the C–N bond, making it resistant to cleavage. nih.gov However, recent advancements have led to the development of effective protocols for this transformation.
A general and highly chemoselective method for the direct transamidation of thioamides has been developed, which is applicable to derivatives like this compound. nih.govnih.gov This approach overcomes the inherent stability of the thioamide bond through a strategic activation step.
The mechanism for the direct transamidation of thioamides involves the activation of the thioamide nitrogen, which destabilizes the ground state of the molecule and facilitates nucleophilic attack. A key strategy employs site-selective N-tert-butoxycarbonyl (Boc) activation of primary and secondary thioamides. nih.govnih.gov
The process can be summarized in the following steps:
N-Activation: The thioamide is treated with a reagent such as di-tert-butyl dicarbonate (Boc₂O) to install a Boc group on the nitrogen atom. This activation disrupts the nN→π*C=S conjugation, weakening the C–N bond.
Nucleophilic Attack: A primary or secondary amine, acting as a nucleophile, attacks the electrophilic carbon of the activated thioamide.
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
C–N Bond Cleavage: The original C–N bond is cleaved, releasing the initial amine (or its corresponding anion).
Product Formation: The final transamidated thioamide is formed.
This N–C(S) transacylation process proceeds under mild, transition-metal-free conditions and demonstrates high chemoselectivity for the cleavage of the desired C–N bond. nih.gov
The developed transamidation protocols exhibit a remarkably broad scope, accommodating a wide range of functional groups. nih.gov This methodology has been successfully applied to the late-stage functionalization of complex molecules. Noteworthy features include operational simplicity and the absence of transition metal catalysts. nih.gov
| Feature | Scope/Limitation |
| Thioamide Substrates | Primary and secondary thioamides are generally effective substrates after N-Boc activation. |
| Amine Nucleophiles | A wide variety of primary and secondary amines, including aliphatic and aromatic amines, can be used. |
| Functional Group Tolerance | The reaction is tolerant to a broad range of sensitive functional groups. |
| Reaction Conditions | The transamidation proceeds under mild, ambient temperature conditions. |
| Catalyst | The process is transition-metal-free. nih.gov |
While the scope is broad, limitations may arise with sterically hindered amines or thioamides, which could slow down the reaction rate. The requirement for N-activation is a key step for the success of this methodology.
Desulfurization Processes and Reversion to Amides
The conversion of thioamides to their corresponding amides, a process known as desulfurization, is a fundamental transformation in organic chemistry. This reaction is significant as it allows for the use of thioamides as synthons for amides, which are prevalent in biologically active molecules and materials.
Oxidative methods are commonly employed for the desulfurization of thioamides. A variety of oxidizing agents can effect this transformation. One efficient and environmentally friendly method utilizes a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) reagent system. organic-chemistry.orgthieme-connect.comresearchgate.net This system promotes the rapid and high-yielding conversion of thioamides to amides under mild conditions. organic-chemistry.orgthieme-connect.com The reaction is chemoselective, tolerating various functional groups. organic-chemistry.orgthieme-connect.com
The proposed mechanism involves the activation of H₂O₂ by ZrCl₄, leading to a more electrophilic oxygen species that facilitates the extrusion of sulfur. organic-chemistry.orgthieme-connect.com
Visible-light-mediated oxidative desulfurization has also emerged as a green and efficient alternative. researchgate.netbohrium.comnih.gov These methods often employ photosensitizers, such as eosin (B541160) Y or chlorophyll (B73375), and an oxidant like potassium persulfate (K₂S₂O₈) or molecular oxygen to generate reactive oxygen species that promote the conversion of the thioamide to the amide. researchgate.netbohrium.comnih.gov
Acid or base-mediated desulfurization can also occur, though it is often a competing reaction pathway in other transformations of thioamides. nih.gov Thioamides are generally more resistant to hydrolysis than their amide counterparts. nih.gov
| Reagent System | Conditions | Key Features |
| H₂O₂/ZrCl₄ | Ethanol, 25°C | High yields, short reaction times, chemoselective. organic-chemistry.orgthieme-connect.com |
| Visible Light/Eosin Y/K₂S₂O₈ | Mild, ambient temperature | Green chemistry approach, avoids hazardous waste. researchgate.netbohrium.com |
| Visible Light/Chlorophyll/O₂ | Air atmosphere, room temperature | Utilizes a natural pigment as a photosensitizer. nih.gov |
While transition-metal-free methods are often preferred for their environmental benefits, metal-mediated desulfurization reactions are also effective. These reactions can proceed under various conditions, sometimes involving metal catalysts. For instance, iron-catalyzed hydrogenative desulfurization of tertiary thioamides under hydrosilylation conditions has been reported, driven by blue light irradiation.
Reactions Involving the Alpha-Carbon of this compound
The alpha-carbon of this compound, being adjacent to the thiocarbonyl group, possesses a degree of acidity, although generally less than that of the corresponding ketone or aldehyde. This allows for deprotonation by a strong base to form a thioenolate intermediate.
This thioenolate can then participate in various reactions, acting as a nucleophile. Common reactions at the alpha-carbon of carbonyl and related compounds include:
Alkylation: The thioenolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required to ensure complete formation of the enolate and prevent side reactions.
Aldol-type Reactions: The thioenolate can add to the carbonyl group of an aldehyde or ketone to form a β-hydroxy thioamide after workup.
Michael Additions: The thioenolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
While specific studies on the alpha-carbon reactivity of this compound are not extensively detailed in the provided search results, the general principles of carbonyl and thiocarbonyl chemistry suggest that such transformations are feasible under appropriate reaction conditions. The bulky tert-butyl group may exert some steric influence on the approach of electrophiles to the alpha-carbon.
Redox Transformations of the Thiocarbonyl Moiety
The thiocarbonyl group (C=S) of this compound can be reduced to a methylene (B1212753) group (CH₂), effectively converting the thioamide into an amine. This transformation is a key reaction in organic synthesis. Various reducing agents can be employed for this purpose. For instance, iron catalysts under hydrosilylation conditions, driven by blue light, have been shown to be effective for the desulfurizative reduction of tertiary thioamides to their corresponding amines. researchgate.net This method highlights the cleavage of the C=S bond. researchgate.net Another approach involves the use of samarium(II) iodide in the presence of D₂O for a chemoselective single-electron-transfer (SET) reductive deuteration of thioamides to produce α,α-dideuterio amines. organic-chemistry.org
Table 3: Selected Methods for the Reduction of Thioamides to Amines
| Reagent/Catalyst | Conditions | Product | Key Features |
|---|---|---|---|
| Fe(IMes)(CO)₄ / Phenylsilane | Blue light irradiation, ambient temperature | Amine | Selective cleavage of the C=S bond. researchgate.net |
The thiocarbonyl group of this compound can be oxidized to a carbonyl group (C=O), converting the thioamide into its corresponding amide. This oxidative desulfurization is a common transformation. A variety of oxidizing agents and conditions can achieve this conversion. For example, hydrogen peroxide in the presence of a zirconium(IV) chloride catalyst system is an efficient method for the conversion of thioamides to amides with short reaction times and good chemoselectivity. organic-chemistry.org Another approach utilizes visible-light photoredox catalysis with natural pigments like chlorophyll as a photosensitizer to generate singlet oxygen, which then acts as the oxidant. nih.gov Copper-catalyzed oxidative desulfurization using molecular oxygen as the oxidant is also an effective method. nih.gov
Table 4: Methods for the Oxidative Desulfurization of Thioamides
| Reagent/Catalyst | Oxidant | Conditions | Product | Advantages |
|---|---|---|---|---|
| ZrCl₄ | H₂O₂ | Ethanol, 25°C | Amide | High yields, short reaction times, environmentally friendly. organic-chemistry.org |
| Chlorophyll | Molecular Oxygen (Air) | Visible light, room temperature | Amide | Metal-free, mild conditions. nih.gov |
Reactions of this compound with Carbene and Related Species
Thioamides, including this compound, can react with carbenes to form transient intermediates such as thiocarbonyl ylides. These ylides are 1,3-dipolar species and can undergo subsequent cycloaddition reactions. The reaction is initiated by the attack of the carbene on the sulfur atom of the thiocarbonyl group.
Thiocarbonyl ylides can be generated from various precursors and have been utilized in [3+2] cycloaddition reactions with compounds containing an activated multiple bond to synthesize dihydro- and tetrahydrothiophene (B86538) derivatives. The formation of these ylides can also be achieved through the thermolysis of specific organosilicon compounds. researchgate.net
Table 5: Reaction of Thioamides with Carbenes
| Reactant | Carbene Source | Intermediate | Potential Subsequent Reaction |
|---|
Cycloaddition Reactions (e.g., [3+2] cycloadditions, thiirane (B1199164) formation)
Thioamides, in general, can serve as precursors or reactants in various cycloaddition reactions. For instance, certain electron-deficient thioamides have been shown to react with benzynes in a formal [3+2] cycloaddition, acting as pseudo-1,3-dipoles. This type of reaction typically leads to the formation of dihydrobenzothiazole derivatives. The mechanism involves the thioamide reacting in an atypical fashion to form a stabilized ammonium (B1175870) ylide intermediate.
However, a specific investigation into whether this compound participates in [3+2] cycloadditions or other cycloaddition reactions, such as those with common dipolarophiles, yielded no specific examples or documented studies. The electronic and steric properties of the bulky tert-butyl group in this compound could significantly influence its ability to act as a 1,3-dipole or dipolarophile compared to other thioamides, but without experimental data, this remains speculative.
Similarly, the formation of thiiranes (episulfides) from thioamides is not a commonly reported transformation pathway. Thiiranes are typically synthesized through methods such as the reaction of epoxides with thiourea (B124793) or thiocyanate, or via the cyclization of thiocarbonyl ylides. While thioamides contain a thiocarbonyl group, their direct conversion to thiiranes is not a standard or well-documented synthetic route. No literature was found describing the use of this compound as a precursor for thiirane synthesis.
Functional Group Compatibility and Selectivity in this compound Transformations
The functional group compatibility and selectivity of a compound are critical aspects of its synthetic utility, dictating how it behaves in the presence of various reagents and other functional groups. The thioamide functional group itself presents a unique reactivity profile, being susceptible to both electrophilic and nucleophilic attack at the sulfur and carbon atoms, respectively.
For this compound, the bulky and sterically hindering tert-butyl group adjacent to the thiocarbonyl is expected to play a significant role in modulating its reactivity and selectivity. This steric hindrance could:
Influence Nucleophilic Attack: Hinder the approach of nucleophiles to the thiocarbonyl carbon, potentially requiring more forcing reaction conditions or leading to different selectivity compared to less hindered thioamides.
Affect Electrophilic Attack: The sulfur atom remains accessible to electrophiles (e.g., alkylating agents), but the subsequent reactivity of the resulting species might be influenced by the steric bulk.
Despite these general chemical principles, a search for specific studies on the functional group compatibility of this compound was unfruitful. There is no available data detailing its selective transformation in the presence of other reactive moieties or systematic studies on its behavior with a range of common electrophiles and nucleophiles. Therefore, a detailed, evidence-based discussion on the chemoselectivity, regioselectivity, or stereoselectivity of this specific compound in chemical transformations cannot be provided.
Applications of 3,3 Dimethylbutanethioamide As a Synthetic Building Block and Reagent
Synthesis of Nitrogen and Sulfur-Containing Heterocycles
No literature was found describing the use of 3,3-Dimethylbutanethioamide for the synthesis of the following heterocycles:
Thiazole (B1198619) and Benzothiazole (B30560) Derivatives
There are no available studies detailing the reaction of this compound with α-haloketones or other reagents to form thiazole or benzothiazole derivatives.
Thiophene (B33073) Derivatives
No specific methods for the synthesis of thiophene derivatives using this compound as a starting material have been reported in the searched literature.
Pyridine-2-thione Derivatives
Information on the synthesis of pyridine-2-thione derivatives from this compound is not present in the available scientific databases.
Regioselective Synthesis of N-Sulfonyl Amidines
There is no published research on the regioselective synthesis of N-sulfonyl amidines involving this compound.
Intramolecular Cyclization Pathways
Pathways for intramolecular cyclization involving derivatives of this compound have not been described in the scientific literature.
Role in Multi-Component Reactions (MCRs)
The role of this compound in multi-component reactions has not been documented in the available research.
Due to the absence of specific data for this compound in these synthetic applications, data tables and detailed research findings as requested cannot be provided.
Precursor to Other Functional Groups
The thioamide functional group is a versatile precursor that can be converted into a variety of other functionalities. While the direct conversion of thioamides to amides is a common transformation, its role as a precursor to esters is also a significant aspect of its synthetic utility.
Synthesis of Esters from Thioamide Precursors
The conversion of a thioamide to an ester is a hydrolytic process that replaces the C-N bond with a C-O bond. Generally, the hydrolysis of thioamides is known to be more challenging compared to the hydrolysis of their amide or ester counterparts, often requiring harsh reaction conditions. The increased rotational barrier of the C-N bond in thioamides contributes to their higher stability.
While specific studies detailing the direct hydrolysis of this compound to its corresponding ester are not extensively documented in publicly available research, the general principles of thioamide chemistry suggest that this transformation can be achieved under acidic or basic conditions with heating. However, the yields and reaction times may vary depending on the specific conditions employed.
An alternative and more contemporary approach to the synthesis of esters from thioamides involves the activation of the thioamide to facilitate nucleophilic attack by an alcohol. Research has shown that N-acylated thioamides, such as N,N-Boc2-thioamides, can undergo direct esterification. This method relies on the ground-state destabilization of the thioamide bond, making it more susceptible to nucleophilic attack. This strategy offers a milder alternative to direct hydrolysis and has been successfully applied in the late-stage functionalization of complex molecules. nsf.gov
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of complex molecules at a late stage in their synthesis. This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. dmaiti.com The thioamide group, due to its unique reactivity and ability to act as a directing group, is a valuable tool in LSF.
While specific examples of the use of this compound in the late-stage functionalization of drug molecules are not prevalent in the literature, the principles of thioamide-directed reactions are well-established. The pivaloyl group, which is structurally related to the core of this compound, has been utilized as a directing group in rhodium-catalyzed C-H functionalization, highlighting the potential of such bulky acyl groups in directing reactions on complex scaffolds. nih.gov
The application of thioamides in the late-stage derivatization of pharmaceutical compounds has been demonstrated through transition-metal-free transamidation reactions. dmaiti.com This showcases the utility of the thioamide functional group as a handle for introducing molecular diversity in the final steps of a synthetic sequence.
Transition-Metal-Catalyzed Functionalizations Directed by the Thiocarbonyl Group
The sulfur atom of the thiocarbonyl group in this compound can act as a coordinating atom for transition metals, enabling the directed functionalization of C-H bonds. This chelation-assisted strategy provides high regioselectivity in C-C and C-heteroatom bond formation.
C-H Arylation Reactions
Palladium-catalyzed C-H arylation is a powerful tool for the synthesis of biaryl compounds. The thioamide group can serve as an effective directing group in these transformations. While research specifically detailing the use of this compound as a directing group for C-H arylation is limited, studies on analogous systems provide significant insights. For instance, palladium-catalyzed enantioselective α-C-H arylation of a wide range of amines has been achieved using a thioamide directing group in conjunction with chiral phosphoric acid ligands. nih.gov This demonstrates the potential of the thioamide moiety to direct the functionalization of adjacent C-H bonds.
Furthermore, direct C-H bond arylation of thienyl thioamides catalyzed by palladium-phenanthroline complexes has been reported, showcasing the directing ability of the thioamide group on heteroaromatic systems. ijper.org The strong coordination of the thiocarbonyl group to the palladium center is crucial for the initiation of these reactions. ijper.org
The general mechanism for such directed arylations involves the coordination of the thioamide's sulfur atom to the palladium catalyst, followed by cyclometalation to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, and reductive elimination furnishes the arylated product.
Table 1: Examples of Palladium-Catalyzed C-H Arylation Directed by Thioamide Groups Data based on analogous systems as specific data for this compound is not available.
| Catalyst System | Ligand | Arylating Agent | Substrate Type | Yield (%) | Reference |
| Pd(OAc)₂ | Chiral Phosphoric Acid | Aryl Boronic Acid | Cyclic Amines | High | nih.gov |
| Pd(phen)₂₂ | Phenanthroline | Aryl Iodide | Thienyl Thioamides | Moderate to High | ijper.org |
S-Arylation for Heterocycle Synthesis
The reaction of the sulfur atom of a thioamide with a suitable electrophile can lead to the formation of various heterocyclic systems. A classic example is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone to produce a thiazole ring. synarchive.comyoutube.com
In the context of this compound, its reaction with an α-haloketone would be expected to yield a 2-tert-butyl-substituted thiazole. The mechanism of the Hantzsch synthesis involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com
While the Hantzsch reaction is a long-established method, modern variations for thiazole synthesis from thioamides have been developed. For example, the cyclocondensation of thioamides with hypervalent alkynyliodonium salts in the presence of a base provides a route to substituted thiazoles.
Table 2: General Scheme for Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Product |
| Thioamide (e.g., this compound) | α-Haloketone | Substituted Thiazole |
This reaction underscores the utility of this compound as a precursor for the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. ijper.org
Advanced Spectroscopic Analysis and Analytical Methodologies for 3,3 Dimethylbutanethioamide
Mechanistic and Kinetic Studies using In-Situ Spectroscopy
In-situ spectroscopy is indispensable for studying chemical reactions as they occur, providing real-time data without the need for sample quenching or extraction. thermofisher.comnih.gov This approach is vital for elucidating reaction mechanisms and determining kinetic parameters.
Real-time Monitoring with Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for real-time monitoring of chemical reactions by tracking changes in the vibrational modes of functional groups. thermofisher.comresearchgate.net In the context of 3,3-Dimethylbutanethioamide synthesis or degradation, an in-situ FTIR probe can be immersed directly into the reaction mixture. By continuously collecting spectra, the consumption of reactants and the formation of products and intermediates can be observed.
Key vibrational bands for monitoring reactions involving this compound would include:
C=S (Thioamide I band): The stretching vibration of the carbon-sulfur double bond, typically appearing in the 1250-1020 cm⁻¹ region. The increase in the intensity of this peak would signify the formation of the thioamide.
N-H (Thioamide II band): The bending vibration of the N-H bond, which is coupled with the C-N stretch. Its appearance and change in intensity would be monitored.
C-N (Thioamide III band): The stretching vibration of the carbon-nitrogen bond.
By plotting the absorbance of these characteristic peaks against time, a reaction profile can be generated, offering a window into the transformation as it unfolds.
Reaction Progress Kinetics and Rate Coefficients
Kinetic data derived from in-situ FTIR monitoring allows for the determination of reaction rates and rate coefficients. copernicus.orgcopernicus.orgsciprofiles.com While specific kinetic studies for this compound are not detailed in the available literature, the methodology can be illustrated by examining kinetic data for structurally related compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone. copernicus.orgcopernicus.orgresearchgate.net These studies utilize relative rate methods, monitoring the decay of the target compound against a reference compound with a known rate coefficient. researchgate.net
The following table presents rate coefficients for the reactions of 3,3-dimethylbutanal and 3,3-dimethylbutanone with various atmospheric oxidants, determined using FTIR and GC-MS techniques at 298 ± 5 K. copernicus.orgcopernicus.orgsciprofiles.com This data exemplifies the type of kinetic information that can be acquired for organic molecules.
| Reactant | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| 3,3-Dimethylbutanal | Cl atoms | (1.27 ± 0.08) × 10⁻¹⁰ |
| 3,3-Dimethylbutanone | Cl atoms | (4.22 ± 0.27) × 10⁻¹¹ |
| 3,3-Dimethylbutanone | OH radicals | (1.26 ± 0.05) × 10⁻¹² |
Applications of Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structure elucidation of organic compounds in solution. researchgate.netnih.gov For a molecule like this compound, advanced NMR techniques provide unambiguous confirmation of its atomic connectivity and insights into its dynamic behavior.
2D NMR for Elucidation of Complex Structural Connectivity
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the complete structural framework. nih.govnd.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, a COSY spectrum would show a correlation between the protons of the methylene (B1212753) group (-CH₂-) and the N-H protons of the primary thioamide group (-NH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the carbon signals for the tert-butyl methyl groups, the quaternary carbon, and the methylene group by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the methyl protons to the quaternary carbon and from the methylene protons to the quaternary carbon and the thiocarbonyl carbon (C=S).
The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the 2D NMR techniques described.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| (CH₃)₃C- | ¹H | ~1.0 | HMBC to quaternary C and -CH₂- carbon |
| (CH₃)₃C - | ¹³C | ~30-35 | HSQC to methyl protons |
| -CH₂- | ¹H | ~2.5-3.0 | COSY to -NH₂ protons; HMBC to C=S carbon |
| -C H₂- | ¹³C | ~45-55 | HSQC to methylene protons |
| -C(S)NH₂ | ¹³C | ~200-210 | HMBC from -CH₂- protons |
| -NH₂ | ¹H | ~7.5-9.0 (broad) | COSY to -CH₂- protons |
Dynamic NMR for Conformational Exchange Studies
The thioamide functional group, similar to an amide, exhibits hindered rotation around the C-N bond due to the partial double bond character arising from resonance. This results in the possibility of distinct conformers that can interconvert. Dynamic NMR (DNMR) is the primary technique used to study such conformational exchange processes. grantome.comresearchgate.netnih.gov
By acquiring ¹H NMR spectra at different temperatures, the rate of rotation around the C-N bond can be investigated. At low temperatures, this rotation is slow on the NMR timescale, potentially leading to separate signals for the two diastereotopic N-H protons. As the temperature is increased, the rate of rotation increases. At the coalescence temperature, the two distinct signals broaden and merge into a single, time-averaged peak. By analyzing the line shape of these peaks across the temperature range, the energy barrier (activation energy, ΔG‡) for the rotational process can be calculated, providing quantitative data on the molecule's conformational stability. nih.gov
Mass Spectrometry (MS) for Reaction Monitoring and Complex Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. nih.govresearchgate.net It is an essential tool for monitoring the progress of reactions and analyzing complex mixtures containing this compound.
When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can be used to track the appearance of the this compound molecular ion peak (M⁺) and the disappearance of reactant peaks over time. This provides a clear profile of the reaction's progress. researchgate.net
For quantitative analysis in complex matrices, such as in biological or environmental samples, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often employed. nih.govnih.govresearchgate.net This highly specific and sensitive method involves selecting the precursor molecular ion of this compound, subjecting it to fragmentation, and then monitoring for a specific, characteristic fragment ion. This process significantly reduces background noise and allows for accurate quantification. nih.govresearchgate.net
Analysis of the fragmentation pattern in an electron ionization (EI) mass spectrum provides a fingerprint that confirms the compound's structure. Key fragments for this compound would arise from characteristic bond cleavages.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 131 | [M]⁺ (Molecular Ion) | C₆H₁₃NS⁺ |
| 116 | [M - CH₃]⁺ | Loss of a methyl radical |
| 74 | [CH₂C(S)NH₂]⁺ | Cleavage of the C-C bond alpha to the thioamide |
| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive analytical tool for the identification of volatile and semi-volatile compounds. The process involves separating components of a mixture using a gas chromatograph and then detecting them with a mass spectrometer, which breaks down the molecules into charged fragments and sorts them by their mass-to-charge ratio.
In the analysis of this compound, the sample is first vaporized and introduced into the GC column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. Due to its molecular structure, this compound is expected to be sufficiently volatile for GC analysis.
Following chromatographic separation, the eluted compound enters the mass spectrometer's ion source, typically undergoing electron ionization (EI). This high-energy process generates a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification. The fragmentation pattern for this compound would be predicted based on its structure, with likely cleavages occurring at the C-C bond adjacent to the thioamide group and the loss of the stable tert-butyl cation.
Illustrative GC-MS Data for this compound
This table presents hypothetical data based on the predicted fragmentation pattern of the compound to illustrate the type of results obtained from GC-MS analysis.
| Parameter | Value / Description |
| Retention Time (RT) | Expected to be specific under defined GC conditions (column type, temperature program). |
| Molecular Ion (M⁺) | m/z = 131 (corresponding to the molecular weight of C6H13NS) |
| Major Fragment Ion 1 | m/z = 57 (corresponding to the loss of the thioamide group, [C(CH3)3]⁺) |
| Major Fragment Ion 2 | m/z = 74 (corresponding to cleavage alpha to the carbonyl, [CH2C(S)NH2]⁺) |
| Identification Method | Comparison of the acquired mass spectrum with reference libraries or interpretation of fragmentation patterns. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Derivatization for Enhanced Detection
While GC-MS is effective, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for less volatile compounds or for analyses requiring higher sensitivity. However, some molecules exhibit poor ionization efficiency in common LC-MS ion sources like electrospray ionization (ESI), leading to weak signals. nih.gov Chemical derivatization is a strategy used to modify the analyte's structure to improve its analytical properties, such as enhancing its ionization efficiency or chromatographic retention. researchgate.net
For this compound, the thioamide functional group does not readily ionize in ESI. To overcome this, a derivatizing agent can be used to introduce a permanently charged or easily ionizable moiety to the molecule. This significantly boosts the signal intensity in the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and then detecting a characteristic product ion, which is invaluable for quantification in complex matrices. uga.edu
A potential derivatization strategy for the thioamide group could involve reagents that target thiols or amines, as the thioamide has characteristics of both. nih.gov For instance, an alkylating agent could react with the sulfur atom, attaching a group that carries a positive charge, thereby ensuring strong signal generation in positive-ion ESI mode.
Illustrative Impact of Derivatization on LC-MS/MS Analysis
This table provides a conceptual comparison to demonstrate the benefits of derivatization for analyzing a compound like this compound.
| Property | Underivatized Compound | Derivatized Compound |
| Ionization Efficiency | Low in ESI | High (due to added ionizable group) |
| Detection Sensitivity | Poor (low signal-to-noise) | Excellent (high signal-to-noise) |
| MS/MS Transition | Weak or non-existent | Strong and specific (e.g., [M+derivatizing group]⁺ → characteristic fragment) |
| Limit of Quantitation | High | Low |
Chromatographic Separation Techniques for Purity Assessment and Reaction Mixture Resolution
Beyond identification, chromatography is crucial for determining the purity of a synthesized compound and for separating it from unreacted starting materials, byproducts, or other impurities in a reaction mixture. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution and versatility.
For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.
The separation mechanism is based on the differential partitioning of the analyte and impurities between the two phases. A typical method would involve:
Stationary Phase: An octadecylsilane (B103800) (C18) column, which retains compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity.
Detection: A UV-Vis detector would be suitable, as the thioamide functional group contains a chromophore that absorbs ultraviolet light at a characteristic wavelength.
The purity is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram. This method can effectively resolve this compound from more polar starting materials or less polar byproducts.
Illustrative HPLC Method Parameters for Purity Analysis
This table outlines typical parameters for an HPLC method designed for the purity assessment of a small organic molecule.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a specified wavelength (e.g., 254 nm) |
| Purity Calculation | Area % = (Peak Area of Analyte / Total Peak Area) x 100 |
Coordination Chemistry and Ligand Properties of 3,3 Dimethylbutanethioamide Analogues
Influence of the Thioamide Ligand on Metal Center Reactivity and Catalysis
Role as Directing Groups in Catalytic Reactions
The thioamide group in analogues of 3,3-dimethylbutanethioamide can serve as an effective directing group in a variety of transition metal-catalyzed reactions, most notably in C-H bond functionalization. The ability of the thioamide sulfur to coordinate to the metal catalyst allows for the positioning of the catalytic center in proximity to a specific C-H bond, leading to regioselective activation and functionalization.
This directed C-H activation strategy has been successfully employed in a range of organic transformations. For instance, thioamide-directed reactions have been developed for the allylation of ferrocenes catalyzed by Cp*Co(III) complexes. In such reactions, the thiocarbonyl group plays a crucial role in the C-H activation step. Mechanistic studies suggest that the coordination of the thioamide to the metal center is a key step in the catalytic cycle, facilitating the cleavage of an otherwise unreactive C-H bond.
The directing ability of the thioamide group is influenced by both steric and electronic factors. The presence of a bulky group, such as the tert-butyl group in this compound, can influence the regioselectivity and efficiency of the catalytic reaction.
Table 1: Examples of Thioamide-Directed Catalytic Reactions
| Catalyst | Substrate | Reaction Type | Key Feature of Thioamide Group |
|---|---|---|---|
| Cp*Co(III) | Ferrocene thioamides | C–H Allylation | Directing group for C-H activation |
| Rhodium(III) | Aromatic and aliphatic thioamides | C-H Amidation | Directing group for selective amidation |
Potential for Catalytic Applications (e.g., Transition Metal Catalysis)
The unique coordination properties of this compound analogues make them promising ligands for a variety of catalytic applications, particularly in the realm of transition metal catalysis. The formation of stable complexes with transition metals such as palladium, rhodium, cobalt, and copper is a prerequisite for their use in catalytic cycles.
The versatility of thioamide ligands allows for the fine-tuning of the steric and electronic environment around the metal center, which in turn can influence the activity, selectivity, and stability of the catalyst. For example, complexes of thioamides have shown potential as catalysts for cross-coupling reactions, hydrogenations, and oxidations.
Research into the catalytic applications of thioamide complexes has demonstrated their potential to promote challenging transformations. The ability of the thioamide sulfur to stabilize different oxidation states of the metal center and to participate in ligand-centered redox processes can open up novel catalytic pathways. Furthermore, the incorporation of chiral thioamide ligands can lead to the development of enantioselective catalysts for asymmetric synthesis.
Table 2: Potential Catalytic Applications of Thioamide Complexes
| Transition Metal | Type of Catalytic Reaction | Role of Thioamide Ligand |
|---|---|---|
| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizing the active catalytic species |
| Rhodium | Hydroformylation, C-H activation | Controlling regioselectivity and enantioselectivity |
| Cobalt | C-H functionalization | Directing group and redox-active ligand |
| Copper | Oxidation reactions, click chemistry | Facilitating electron transfer processes |
Future Directions and Emerging Research Avenues for 3,3 Dimethylbutanethioamide Chemistry
Development of Asymmetric Synthesis Methods for Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. While methods for creating chiral centers in other compound classes are well-established, the asymmetric synthesis of chiral thioamide derivatives, particularly those with significant steric hindrance like 3,3-Dimethylbutanethioamide, remains a developing area. Future research will likely focus on several key strategies to access these valuable chiral building blocks.
Key approaches under investigation include:
Catalytic Asymmetric Hydrogenation: The development of chiral transition-metal catalysts (e.g., based on Rhodium or Ruthenium) for the enantioselective hydrogenation of α,β-unsaturated thioamides.
Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to direct stereoselective transformations at positions α or β to the thioamide group before subsequent cleavage.
Organocatalysis: Utilizing small chiral organic molecules, such as prolinol derivatives or squaramides, to catalyze the enantioselective addition of nucleophiles to thioamide-containing substrates. mdpi.comnih.gov
Enantioselective C-H Functionalization: Designing catalysts that can selectively functionalize C-H bonds adjacent to the thioamide moiety in an enantioselective manner, offering a highly atom-economical route to chiral derivatives.
The development of these methods is crucial, as chiral organosulfur compounds are important motifs in biologically active molecules and asymmetric catalysis. researchgate.net The synthesis of chiral derivatives of this compound could yield novel ligands for asymmetric metal catalysis or building blocks for pharmaceuticals where the bulky tert-butyl group provides metabolic stability or specific steric interactions.
Table 1: Comparison of Potential Asymmetric Synthesis Strategies
| Method | Catalyst Type | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral transition-metal complexes | High atom economy, well-studied reaction class | Substrate scope, catalyst sensitivity |
| Chiral Auxiliary | Covalently-bound chiral molecule | High diastereoselectivity, predictable outcomes | Multi-step process (attachment/removal), stoichiometric waste |
| Organocatalysis | Chiral small molecules (e.g., amines, thioureas) | Metal-free, often mild conditions | Catalyst loading, substrate activation |
Exploration of Novel Catalytic Reactions Utilizing the Thioamide Moiety
The thioamide group is more than a simple analogue of the amide; its distinct reactivity makes it a versatile functional handle in catalysis. nih.gov The sulfur atom is more nucleophilic and has a higher affinity for certain soft metals compared to the oxygen of an amide, while the C=S bond is weaker than a C=O bond. nih.govresearchgate.net These properties open avenues for novel catalytic transformations.
Future research directions include:
Thioamide as a Directing Group: The sulfur atom can coordinate to a metal center, directing a catalytic C-H activation or functionalization reaction to a specific nearby position in the molecule. This allows for precise and regioselective synthesis that would be difficult to achieve otherwise.
Silver(I)-Promoted Couplings: Expanding on known Ag(I)-promoted reactions, which couple thioamides with carboxylic acids to form imides, new catalytic variants could be developed. unimelb.edu.au These methods are valuable for peptide synthesis and modification. unimelb.edu.au
Desulfurative Cross-Coupling: Developing catalytic methods that use the thioamide as a precursor, where the C-S bond is cleaved and replaced with a new C-C, C-N, or C-O bond, releasing the sulfur. This turns the thioamide into a versatile synthetic linchpin.
Photoredox Catalysis: Investigating the behavior of thioamides under photoredox conditions. The lower oxidation potential of thioamides compared to amides suggests they could be promising substrates for single-electron transfer (SET) processes, enabling novel bond formations. nih.gov
Table 2: Reactivity of Thioamides in Catalysis
| Reaction Type | Metal/Catalyst | Role of Thioamide | Potential Application |
|---|---|---|---|
| Directed C-H Activation | Rh, Pd, Ru | Directing Group | Late-stage functionalization |
| Peptide Coupling | Ag(I) | Nucleophilic substrate | Peptide synthesis and ligation unimelb.edu.au |
| Cross-Coupling | Ni, Pd | Leaving group precursor | Synthesis of complex molecules |
Advanced Computational Studies on Thioamide Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For thioamides, computational studies can provide deep insights that are difficult to obtain through experiments alone.
Emerging research using advanced computational methods will focus on:
Mechanism Elucidation: Mapping the complete reaction energy profiles for catalytic reactions involving thioamides. This includes identifying transition states and intermediates to understand the origins of chemo-, regio-, and stereoselectivity. nih.gov For instance, DFT studies have already provided mechanistic insight into the Ag(I)-promoted coupling of thioamides and carboxylates. unimelb.edu.au
Catalyst Design: In-silico design of new catalysts with enhanced activity and selectivity for transformations of thioamide-containing substrates. By modeling the interaction between the substrate and the catalyst, researchers can rationally modify the catalyst structure to improve performance.
Understanding Non-Covalent Interactions: Quantifying the role of subtle non-covalent interactions, such as hydrogen bonding or halogen bonding, in controlling the conformation and reactivity of thioamides in complex environments like enzyme active sites or organocatalytic systems. nih.gov
Predicting Spectroscopic Properties: Accurately calculating spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of novel thioamide derivatives and reaction intermediates. nih.gov The ¹³C NMR chemical shift of the thioamide carbon is notably downfield (200–210 ppm) compared to its amide counterpart. nih.gov
These computational efforts will accelerate the discovery of new reactions and provide a robust theoretical framework for understanding the fundamental chemistry of this compound and related compounds.
Integration of this compound into Advanced Materials Chemistry
The unique properties of the thioamide group—its metal-binding affinity, hydrogen-bonding capabilities, and distinct electronic profile—make it an attractive component for advanced materials. researchgate.net The bulky and chemically robust tert-butyl group of this compound can impart solubility and specific steric properties to these materials.
Future research avenues in materials science include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the thioamide sulfur as a ligand to coordinate with metal ions, building novel one-, two-, or three-dimensional networks. These materials could have applications in gas storage, catalysis, or sensing, with the tert-butyl groups lining the pores to create a specific chemical environment.
Sulfur-Containing Polymers: Incorporating this compound as a monomer or functional side-chain in polymers. Sulfur-rich polymers are known for their unique optical properties (high refractive index) and potential applications in electronic devices and battery technologies.
Self-Assembling Systems: Exploring the self-assembly of this compound derivatives into ordered structures through hydrogen bonding and other intermolecular forces. The interplay between the hydrogen-bonding N-H group and the bulky, hydrophobic tert-butyl group could lead to the formation of interesting supramolecular architectures like nanotubes or vesicles.
Sensors for Heavy Metals: Immobilizing thioamide-containing molecules on surfaces to create chemical sensors. The high affinity of the sulfur atom for soft heavy metals like mercury, lead, and cadmium could be exploited for the selective detection of these environmental pollutants.
Design of Next-Generation Thioamide-Based Reagents and Synthons
Thioamides have long been recognized as valuable synthetic intermediates, or synthons, particularly for the construction of heterocyclic compounds. researchgate.netacs.org The reactivity at both the sulfur and carbon atoms allows for a diverse range of cyclization reactions.
Future work will aim to design more sophisticated reagents and synthons based on the this compound scaffold:
Heterocycle Synthesis: Developing novel one-pot, multi-component reactions that use this compound as a key building block to access complex nitrogen- and sulfur-containing heterocycles like thiazoles, thiadiazoles, and thiophenes. acs.orgresearchgate.net
Bioorthogonal Reagents: Designing thioamide-based molecules that can participate in bioorthogonal reactions—reactions that occur in living systems without interfering with native biochemical processes. The unique reactivity of the thioamide could be harnessed for chemical biology applications, such as protein labeling.
Thionating Reagents: While Lawesson's reagent is the classic choice for converting amides to thioamides, new-generation reagents with improved solubility, reactivity, and substrate scope are needed. Derivatives of this compound could be explored as precursors for such reagents.
Masked Functional Groups: Utilizing the thioamide as a "masked" functional group that is stable to certain reaction conditions but can be transformed into another group (e.g., an amide, ester, or ketone) at a later stage in a complex synthesis. nih.gov
By expanding the synthetic toolbox of thioamide-based reagents, chemists can streamline the synthesis of complex molecules for applications in medicine, agriculture, and materials science.
Q & A
Q. What are the optimized synthetic routes for preparing 3,3-dimethylbutanethioamide derivatives?
The synthesis of this compound derivatives often involves coupling reactions with halogenated aromatic systems. For example, N,N'-(3,6-Dichloro-9H-carbazole-1,8-diyl)bis(this compound) (5T) was synthesized in 95.1% yield via a nucleophilic substitution reaction using carbazole precursors and thioamide intermediates under inert conditions . Key factors include temperature control (e.g., reflux in dry THF) and stoichiometric ratios of reactants. Lower yields in derivatives like 5AT (16.7%) may arise from steric hindrance or competing side reactions, necessitating purification via column chromatography .
Q. What spectroscopic methods are critical for characterizing this compound derivatives?
Structural confirmation relies on H NMR, C NMR, and elemental analysis. For instance, the C NMR spectrum of 5T shows distinct peaks for the thioamide carbonyl (C=S) at ~195 ppm and methyl groups at ~25–30 ppm. Elemental analysis (e.g., C: 54.06%, H: 4.89%, N: 8.39%) aligns with theoretical calculations to verify purity . Mass spectrometry (e.g., HRMS-ESI) further validates molecular ion peaks .
Q. How are key physicochemical properties (e.g., solubility, thermal stability) determined for this compound?
Solubility is typically assessed in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) under ambient conditions. Thermal stability is evaluated via differential scanning calorimetry (DSC), with derivatives like 5T showing decomposition temperatures above 278°C . Boiling points (e.g., 309°C at 760 mmHg) and densities (e.g., 1.16 g/cm) are determined using standard ASTM methods .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to potential mutagenicity and carcinogenicity (similar to structurally related thioamides), strict safety measures are required:
- Use PPE (gloves, lab coats, safety goggles) and fume hoods to avoid inhalation/contact .
- Avoid dust formation; store in airtight containers away from oxidizers .
- Emergency procedures: Flush eyes/skin with water for 15 minutes if exposed and seek medical attention .
Advanced Research Questions
Q. How does this compound facilitate transmembrane anion transport, and what structural features enhance activity?
Derivatives like 5T exhibit anion transport via a "chain relay mechanism," where the thioamide group binds anions (e.g., Cl) and hydrophobic alkyl chains embed into lipid bilayers. Structure-activity studies show that bulky substituents (e.g., 3,3-dimethyl groups) improve lipophilicity and transport efficiency compared to less branched analogs . Competitive assays (e.g., lucigenin fluorescence quenching) quantify anion selectivity (Cl > NO) .
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
Discrepancies in yields (e.g., 95.1% for 5T vs. 16.7% for 5AT) often stem from:
- Reaction conditions : Temperature fluctuations or solvent purity (e.g., anhydrous THF vs. technical grade).
- Steric effects : Bulky substituents in 5AT may hinder intermediate formation.
- Purification methods : Gradient elution in chromatography vs. recrystallization . Systematic optimization via Design of Experiments (DoE) or factorial designs (e.g., 2×2 factors: temperature, catalyst loading) can identify critical parameters .
Q. What computational tools are used to model the anion-binding affinity of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict binding energies between thioamide groups and anions. Molecular dynamics simulations (e.g., GROMACS) model bilayer insertion and transport kinetics . Quantitative Structure-Property Relationship (QSPR) models correlate logP values with experimental transport rates .
Q. How do degradation products of this compound impact long-term toxicity assessments?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation pathways (e.g., oxidation to sulfonamides). Ecotoxicological assays (e.g., Microtox) assess acute/chronic effects on aquatic organisms, though data gaps exist for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
